5-bromo-1-(2-methylpropyl)-1H-pyrazol-3-amine
Description
5-Bromo-1-(2-methylpropyl)-1H-pyrazol-3-amine is a substituted pyrazole derivative characterized by a bromine atom at the 5-position of the pyrazole ring and a 2-methylpropyl (isobutyl) group at the 1-position. The molecular formula is C₇H₁₁BrN₃, with a molecular weight of 217.09 g/mol (calculated from constituent atomic weights).
Key structural features include:
- Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.
- 5-Bromo substitution: The bromine atom at position 5 enhances electrophilic reactivity and may influence binding interactions in biological systems.
Properties
Molecular Formula |
C7H12BrN3 |
|---|---|
Molecular Weight |
218.09 g/mol |
IUPAC Name |
5-bromo-1-(2-methylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C7H12BrN3/c1-5(2)4-11-6(8)3-7(9)10-11/h3,5H,4H2,1-2H3,(H2,9,10) |
InChI Key |
KJUKNTPKDZRHFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)N)Br |
Origin of Product |
United States |
Preparation Methods
Multi-Step Condensation and Bromination
A foundational method adapted from CN112079781A involves sequential condensation, bromination, and functional group interconversion:
-
Condensation : Diethyl butynedioate reacts with isobutylhydrazine (instead of methylhydrazine) to form 5-hydroxy-1-(2-methylpropyl)-1H-pyrazole-3-carboxylate.
-
Bromination : Treatment with tribromooxyphosphorus (POBr₃) in acetonitrile replaces the hydroxyl group with bromine, yielding 5-bromo-1-(2-methylpropyl)-1H-pyrazole-3-carboxylate (85–90% yield).
-
Hydrolysis : Basic hydrolysis converts the ester to 5-bromo-1-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid.
-
Amine Introduction : A Curtius-type rearrangement using dimethyl azidophosphate and tert-butyl alcohol forms a carbamate intermediate, which is hydrolyzed with trifluoroacetic acid to release the free amine.
Key Data :
| Step | Reagents | Yield (%) | Temperature (°C) |
|---|---|---|---|
| Condensation | Isobutylhydrazine | 78 | 100 |
| Bromination | POBr₃, CH₃CN | 89 | Reflux |
| Hydrolysis | NaOH, ethanol | 93 | 25 |
| Curtius Rearrangement | (CH₃O)₂P(O)N₃, tert-BuOH | 67 | 100 |
This route avoids cryogenic conditions but requires careful handling of POBr₃, a corrosive and moisture-sensitive reagent.
Modern Methodologies
Direct N-Alkylation of Pyrazole Cores
Building on the ACS methodology, a one-pot synthesis leverages primary amines and diketones:
-
Reaction Setup : Isobutylamine reacts with 3-bromo-1,3-diketones (e.g., 3-bromoacetylacetone) in dimethylformamide (DMF) with O-(4-nitrobenzoyl)hydroxylamine as a coupling agent.
-
Cyclization : Heating at 85°C induces cyclization, directly forming the pyrazole ring with inherent bromination at C5.
Optimized Conditions :
-
Molar Ratio : 1:1.5 (amine:diketone)
-
Catalyst : 0.3 equiv O-(4-nitrobenzoyl)hydroxylamine
-
Yield : 58–62% (isolated)
This method simplifies regioselectivity challenges but requires access to brominated diketones, which may necessitate pre-functionalization.
Comparative Analysis of Methods
| Parameter | Multi-Step Condensation | Direct N-Alkylation |
|---|---|---|
| Total Steps | 5 | 2 |
| Hazardous Reagents | POBr₃, (CH₃O)₂P(O)N₃ | None |
| Overall Yield (%) | 38 | 58 |
| Scalability | Moderate | High |
The direct N-alkylation route offers superior safety and scalability but depends on diketone availability. In contrast, the multi-step approach provides higher atom economy for bromine incorporation.
Optimization Strategies
Solvent and Catalyst Screening
Replacing DMF with cyclopentyl methyl ether (CPME) in the Curtius rearrangement step improves reaction safety without sacrificing yield (65 → 68%). Similarly, substituting O-(4-nitrobenzoyl)hydroxylamine with 1,1′-carbonyldiimidazole (CDI) enhances coupling efficiency in the direct method (yield: 62 → 71%) .
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-(2-methylpropyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxide.
Reduction: Formation of 1-(2-methylpropyl)-1H-pyrazol-3-amine.
Substitution: Formation of 5-azido-1-(2-methylpropyl)-1H-pyrazol-3-amine.
Scientific Research Applications
Synthesis and Structural Importance
The synthesis of 5-bromo-1-(2-methylpropyl)-1H-pyrazol-3-amine involves several steps, starting from simpler precursors. The compound serves as a key intermediate for synthesizing phosphatidylinositol-3-kinase (PI3K) inhibitors, which are crucial in cancer therapy due to their role in regulating cell growth and metabolism. The structural modifications of this compound can lead to the development of new therapeutic agents targeting various diseases.
Synthesis Overview
The synthesis process typically includes:
- Condensation Reactions : Using diethyl butynedioate and methylhydrazine to produce 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.
- Bromination : Reacting with tribromooxyphosphorus to form 5-bromo derivatives.
- Hydrolysis and Substitution : Converting esters to amines through hydrolysis in trifluoroacetic acid, yielding the final product .
Pharmacological Activities
This compound exhibits a range of pharmacological activities that make it valuable in drug development:
Antitumor Activity
The compound's role as a precursor for PI3K inhibitors is particularly noteworthy. These inhibitors are designed to selectively target tumor cells, thereby inhibiting their growth and proliferation. Research indicates that compounds derived from this pyrazole framework can effectively disrupt cancer cell metabolism, making them potential candidates for cancer treatment .
Anti-inflammatory Properties
Structural modifications of this compound have led to the development of compounds that act as release-activated calcium channel (CRAC) inhibitors. These inhibitors are being explored for their therapeutic potential in treating conditions such as rheumatoid arthritis and asthma by modulating calcium release and inflammatory responses .
Case Studies and Research Findings
Research has highlighted various derivatives of pyrazole compounds, showcasing their diverse biological activities:
Case Study 1: Synthesis of Pyrazole Derivatives
A study demonstrated the synthesis of multiple pyrazole derivatives using 5-bromo intermediates, leading to compounds with enhanced antitumor activity. The regioselectivity achieved during synthesis was significant, allowing for targeted modifications that improved efficacy .
Case Study 2: Functionalized Pyrazole Amides
Another study focused on synthesizing functionalized thiophene-based pyrazole amides, revealing their potential as anti-inflammatory agents. The incorporation of different functional groups allowed researchers to fine-tune the biological activity of the resulting compounds .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-bromo-1-(2-methylpropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the pyrazole ring can interact with various biological targets, potentially inhibiting enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Table 1: Comparison of Pyrazol-3-amine Derivatives
Key Observations:
Substituent Effects on Lipophilicity :
- The isobutyl group in the target compound increases lipophilicity compared to methyl or ethyl substituents, as seen in the higher molecular weight (217.09 g/mol) versus 176.01 g/mol (methyl) and 190.04 g/mol (ethyl) .
- The adamantyl group (C₁₃H₁₉N₃) further enhances lipophilicity, making it suitable for central nervous system-targeting drug candidates .
Bromine Position and Reactivity :
- Bromine at the 5-position (target compound) vs. 4-position (4-bromo-1-ethyl derivative) alters electronic distribution on the pyrazole ring. The 5-bromo substitution is more common in bioactive molecules due to favorable steric and electronic interactions .
Core Heterocycle Modifications :
- Replacement of pyrazole with 1,2,4-triazole (e.g., 5-bromo-1-[(2-methylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine) introduces additional nitrogen atoms, affecting hydrogen-bonding capacity and metabolic stability .
Biological Activity
5-Bromo-1-(2-methylpropyl)-1H-pyrazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Synthesis of this compound
The synthesis of this compound involves several steps, typically starting from readily available precursors. The compound can be synthesized through a reaction involving diacetylene diacetate and methylhydrazine, leading to various intermediates before obtaining the final product. This method is noted for its efficiency and relatively high yield, making it suitable for further modifications to enhance biological activity .
Pharmacological Activity
Antitumor Activity : One of the most significant aspects of this compound is its role as an intermediate in the synthesis of phosphatidylinositol-3-kinase (PI3K) inhibitors. PI3K plays a crucial role in cell growth and metabolism, and inhibitors targeting this pathway have shown promise in cancer therapy by inhibiting tumor cell growth and glucose metabolism .
Inflammatory Conditions : The compound also serves as a precursor for synthesizing calcium release-activated calcium (CRAC) channel inhibitors. These inhibitors are being explored for their potential in treating conditions such as rheumatoid arthritis and asthma by modulating calcium signaling pathways .
Antimicrobial Properties : Research has indicated that pyrazole derivatives exhibit a broad spectrum of antimicrobial activities. Compounds similar to this compound have been tested against various bacterial strains, showing significant inhibitory effects comparable to established antibiotics .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with pyrazole derivatives:
- Cancer Treatment : In vitro studies demonstrated that pyrazole derivatives exhibit cytotoxic effects on cancer cell lines, suggesting their potential as anticancer agents. For instance, compounds derived from pyrazoles have been shown to inhibit key kinases involved in cancer progression, such as TAOK3 and aurora B kinases .
- Anti-inflammatory Effects : A series of pyrazole derivatives were evaluated for their anti-inflammatory properties using carrageenan-induced edema models. Certain compounds demonstrated comparable efficacy to indomethacin, a well-known anti-inflammatory drug .
- Antimicrobial Activity : A study reported the synthesis of various pyrazole derivatives that displayed promising results against Mycobacterium tuberculosis and other bacterial strains. Compounds were screened at concentrations significantly lower than standard treatments, indicating their potential as new therapeutic agents .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 5-bromo-1-(2-methylpropyl)-1H-pyrazol-3-amine, and how can regioselectivity be controlled?
- Methodology : The compound can be synthesized via condensation reactions between hydrazine derivatives and β-diketones or α,β-unsaturated ketones. For example, hydrazine hydrate reacts with α-bromo ketones in ethanol under reflux to form the pyrazole core . To introduce the 2-methylpropyl group, alkylation of the pyrazole nitrogen using 2-methylpropyl bromide in the presence of a base like K₂CO₃ in DMF is recommended . Regioselectivity is influenced by steric and electronic factors: bulkier substituents (e.g., 2-methylpropyl) favor N1-substitution, while bromine at C5 directs the amine group to C3 via resonance stabilization .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology :
- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. A purity threshold of ≥95% is typical for research-grade material .
- Structural Confirmation :
- NMR : ¹H NMR should show signals for the 2-methylpropyl group (δ ~1.0 ppm, doublet for CH(CH₃)₂) and the pyrazole NH₂ (δ ~5.2 ppm, exchangeable with D₂O) .
- Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z 232.08 (C₇H₁₁BrN₃⁺) .
- X-ray Crystallography : For absolute confirmation, single-crystal X-ray diffraction using SHELXL (via the SHELX suite) resolves bond lengths and angles, particularly the Br–C5 and amine–C3 positions .
Advanced Research Questions
Q. What strategies mitigate challenges in optimizing yield during large-scale synthesis?
- Methodology :
- Solvent Optimization : Replace ethanol with ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) to enhance reaction rates and yields via polar solvent effects .
- Catalysis : Use p-toluenesulfonic acid (p-TSA) to catalyze cyclocondensation steps, reducing side reactions .
- Workflow : Implement flow chemistry for continuous bromination and alkylation steps, minimizing intermediate isolation losses .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodology : The C5 bromine enables Suzuki-Miyaura coupling with aryl boronic acids. For example, using Pd(PPh₃)₄ (5 mol%), K₂CO₃, and DMF/H₂O (3:1) at 80°C replaces Br with aryl groups. Kinetic studies show bromine’s electronegativity accelerates oxidative addition to Pd(0) . Contrast this with chlorinated analogs, which require harsher conditions (e.g., higher temps or CuI catalysts) .
Q. What computational approaches predict the compound’s binding affinity for biological targets?
- Methodology :
- Docking Simulations : Use AutoDock Vina with PyRx to model interactions with enzymes (e.g., monoamine oxidases). The amine group forms hydrogen bonds with catalytic residues, while bromine enhances hydrophobic pocket binding .
- QSAR Models : Train models on pyrazole derivatives with known IC₅₀ values against bacterial targets. Descriptors like logP (bromine increases lipophilicity) and Hammett σ (electron-withdrawing Br) correlate with antimicrobial activity .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodology :
- Assay Standardization : Re-evaluate cytotoxicity (e.g., MTT assay) and antimicrobial activity (MIC via broth microdilution) under uniform conditions (pH 7.4, 37°C) .
- Metabolite Analysis : Use LC-MS to identify degradation products (e.g., debromination in cell culture media) that may skew results .
- Epistatic Studies : Combine with CYP450 inhibitors to assess metabolic stability, as rapid hepatic clearance may explain variability in in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
